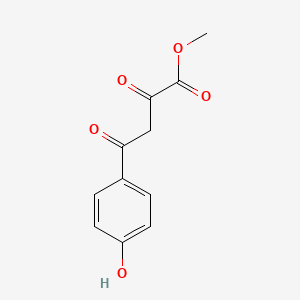

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate

Description

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate is a β-diketo ester derivative characterized by a 4-hydroxyphenyl substituent at the 4-position of the dioxobutanoate backbone.

Properties

IUPAC Name |

methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFYVCLXEAUNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-hydroxybenzoic acid with methyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and cooling can help maintain consistent reaction conditions and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl groups in the dioxobutanoate moiety can be reduced to alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate is an organic compound with a hydroxyphenyl group attached to a dioxobutanoate moiety. It has a molecular formula of CHO and diverse applications in organic synthesis and medicinal chemistry. The hydroxyphenyl and dioxobutanoate groups give the compound unique chemical reactivity and biological activity, making it a subject of interest in scientific research.

Applications

This compound has diverse applications across various fields.

Organic Synthesis

- It serves as an intermediate in synthesizing various compounds, enabling the exploration of different derivatives and functionalized compounds.

- It can be used in a one-pot multicomponent reaction to produce 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones .

Medicinal Chemistry

- The biological activity of this compound is linked to its structural features.

- The hydroxyphenyl group can participate in hydrogen bonding and interactions with proteins and enzymes, potentially affecting their activity.

- The dioxobutanoate moiety can undergo hydrolysis, releasing active intermediates that may interact with various biological molecules.

- Compounds with similar structures can modulate enzyme activities and influence metabolic pathways, suggesting that this compound may have significant biological implications.

- Research into the interaction studies of this compound reveals its potential effects on various molecular targets.

Biochemical Research and Agriculture

Interaction studies of this compound highlight its importance in both biochemical research and potential agricultural applications.

Structural Similarity

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity. The dioxobutanoate moiety can undergo hydrolysis, releasing active intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring significantly impacts molecular properties. A comparison of key analogs is summarized below:

*Theoretical values for the target compound are inferred from analogs.

Key Observations :

- Polarity and Solubility: The 4-hydroxyphenyl group increases polarity and hydrogen-bonding capacity compared to methoxy (e.g., Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate) or halogenated (e.g., dichlorophenyl) analogs. This may enhance solubility in polar solvents like water or ethanol .

- Reactivity: Fluorophenyl and chlorophenyl derivatives (e.g., Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) are often used in cyclization reactions to synthesize heterocycles like pyrazoles, as electron-withdrawing groups stabilize the β-diketo system during nucleophilic attacks . Hydroxyphenyl derivatives may exhibit similar reactivity but require protection of the hydroxyl group in acidic/basic conditions.

- Biological Activity: Caffeic acid derivatives with hydroxyphenyl moieties (e.g., compound 5 in ) demonstrate neuroprotective effects against glutamate-induced neurotoxicity.

Structural and Spectroscopic Differences

- IR/NMR Signatures : The hydroxyl group in the target compound would show a broad O-H stretch (~3200 cm⁻¹) in IR, absent in methoxy or halogenated analogs. In ¹H NMR, the hydroxyl proton would appear as a singlet (~5 ppm), whereas methoxy groups resonate at ~3.8 ppm .

- Mass Spectrometry: The molecular ion peak for this compound is expected at m/z 222.19 (M⁺), distinct from fluorophenyl (224.18) or dichlorophenyl (283.09) analogs .

Biological Activity

Methyl 4-(4-hydroxyphenyl)-2,4-dioxobutanoate, also known as methyl 4-(p-hydroxyphenyl)-2,4-dioxobutanoate, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound based on recent research findings, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The structural formula is characterized by a dioxobutanoate moiety attached to a para-hydroxyphenyl group. The compound can be synthesized through various methods, including one-pot multicomponent reactions that yield high purity products with good yields (typically between 43% and 86%) .

Antioxidant Properties

One of the notable biological activities of this compound is its antioxidant capacity. Studies have demonstrated that this compound exhibits significant free radical scavenging activity. In vitro assays indicate that it can effectively reduce oxidative stress in cellular models, which is critical for preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines in activated macrophages. This mechanism suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In various cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in a dose-dependent manner. Mechanistic studies indicate that it may induce cell cycle arrest and promote programmed cell death through the activation of caspase pathways .

Case Study 1: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), researchers observed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM after 24 hours of treatment. The IC50 value was determined to be approximately 25 µM for HeLa cells, indicating a potent cytotoxic effect .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory mechanisms of this compound involved treating LPS-stimulated macrophages with varying concentrations of this compound. Results showed a marked decrease in TNF-α and IL-6 levels compared to untreated controls. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.